(1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Overview
Description
(1-cyclopentyl-1H-pyrazol-3-yl)methanamine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Complex Formation:
- The compound plays a role in the formation of Cobalt(II) complexes, showing potential in materials science and catalysis. Specifically, it is involved in the formation of complexes with different geometries depending on the substitution group, which can impact the activity of the complexes in processes like polymerization (Choi et al., 2015).
Synthesis of Novel Compounds:
- This chemical is utilized in the synthesis of new compounds, such as ambient-temperature synthesis of related pyrazolyl methanamines. These synthesized compounds are characterized by various spectroscopic techniques, indicating their potential utility in various chemical and pharmaceutical applications (Becerra et al., 2021).
Development of Medicinal Agents:
- Derivatives of this compound have been explored for their potential in treating diseases like Alzheimer's, where they exhibit inhibitory activities against enzymes like acetylcholinesterase and monoamine oxidase (Kumar et al., 2013).
Antimicrobial Activity:
- Some derivatives of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine have been evaluated for their antimicrobial properties, highlighting its potential use in the development of new antimicrobial agents (Visagaperumal et al., 2010).
Enantioselective Synthesis:
- The compound is used in the highly enantioselective synthesis of indole core structures, an area crucial in medicinal chemistry for creating compounds with specific chirality (Schönherr & Leighton, 2012).
Cancer Research:
- Research involving palladium and platinum complexes based on pyrazole Schiff bases, including this compound derivatives, has been conducted to explore their potential in cancer treatment (Mbugua et al., 2020).
Properties
IUPAC Name |
(1-cyclopentylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNPLFFJTVZEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343600-26-9 | |
Record name | (1-cyclopentyl-1H-pyrazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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